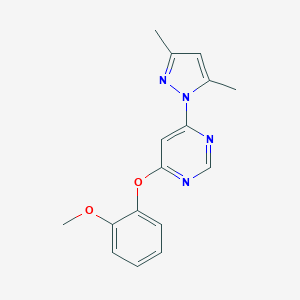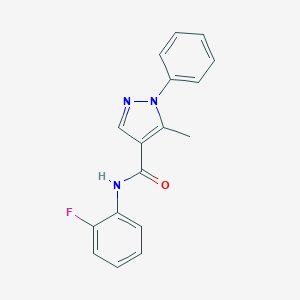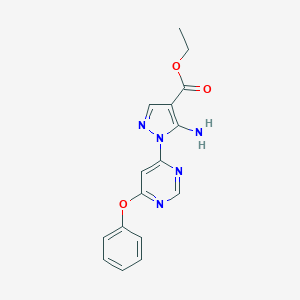![molecular formula C10H5F3N4S B287675 6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287675.png)
6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. It is a heterocyclic compound that contains a triazole and thiadiazole ring system. The compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in various biological processes. This inhibition leads to the disruption of cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound has the ability to induce apoptosis in cancer cells. The compound has also been found to inhibit the growth of bacterial and fungal strains. Additionally, the compound has been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in various scientific research applications, making it a valuable tool for researchers. However, one of the limitations of using the compound is its toxicity. The compound has been found to be toxic to some cell lines, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to study the compound's potential as a treatment for other diseases, such as viral infections. Another direction is to investigate the compound's mechanism of action in more detail. Additionally, researchers could explore ways to modify the compound to make it less toxic while still maintaining its therapeutic properties.
Métodos De Síntesis
The synthesis of 6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using different methods. One of the methods involves the reaction of 2-phenyl-1,3,4-thiadiazole-5-carboxylic acid hydrazide with trifluoroacetic anhydride and triethylamine in dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-phenyl-1,3,4-thiadiazole-5-carboxylic acid hydrazide with trifluoroacetic acid and trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. One of the applications is in the field of medicinal chemistry, where it has been found to exhibit anticancer activity. The compound has also shown potential in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the compound has been studied for its antibacterial and antifungal properties.
Propiedades
Nombre del producto |
6-Phenyl-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C10H5F3N4S |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
6-phenyl-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H5F3N4S/c11-10(12,13)8-14-15-9-17(8)16-7(18-9)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
UIASWOUITYDAQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287592.png)
![ethyl1-[6-[4-(acetylamino)phenoxy]-2-(methylthio)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B287593.png)
![6-(2,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287595.png)
![methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287596.png)
![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(2-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287598.png)





![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)
